4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
The compound 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a structurally complex molecule featuring three key components:
A pyrrolidin-2-one ring substituted at the 1-position with a 3,4-dimethylphenyl group.
A tetrahydropyrazolo[1,5-a]pyrazine core, which is a bicyclic system containing fused pyrazole and pyrazine rings.
A cyclopropyl substituent at the 2-position of the pyrazolo[1,5-a]pyrazine moiety.
The synthesis of such hybrid heterocycles typically involves multi-step strategies, including alkylation, cyclization, and carbonyl coupling reactions. For instance, analogous pyrazolo-pyrazine derivatives are synthesized via regioselective cyclization of aldehydes with amino-pyrazole precursors , while pyrrolidinone scaffolds are often functionalized through nucleophilic acyl substitution or metal-catalyzed cross-coupling . The presence of the cyclopropyl group suggests the use of cyclopropanation reagents (e.g., Simmons-Smith) or pre-functionalized cyclopropane-containing intermediates during synthesis.
Properties
IUPAC Name |
4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-14-3-6-18(9-15(14)2)25-12-17(10-21(25)27)22(28)24-7-8-26-19(13-24)11-20(23-26)16-4-5-16/h3,6,9,11,16-17H,4-5,7-8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXBJHZVJXWOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCN4C(=CC(=N4)C5CC5)C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one (CAS Number: 2034293-22-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.5 g/mol. Its complex structure includes a cyclopropyl group and a tetrahydropyrazolo framework, which are known to enhance biological activity in similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N4O3 |
| Molecular Weight | 374.5 g/mol |
| CAS Number | 2034293-22-4 |
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and potential effects on neurological disorders. The following sections summarize key findings from these studies.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Pyrazolo derivatives are often investigated for their ability to modulate neuroinflammatory pathways and protect against neuronal damage. The presence of the pyrrolidinone moiety may contribute to such effects by enhancing receptor interactions involved in neuroprotection.
While the exact mechanism of action for this specific compound remains unclear due to limited direct studies, it is hypothesized that it may involve:
- Inhibition of cell proliferation : Similar compounds have been shown to disrupt cell cycle progression in cancer cells.
- Modulation of neurotransmitter systems : The pyrrolidinone structure may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Case Studies and Research Findings
- Anticancer Screening : A study conducted on various pyrazoline derivatives demonstrated significant cytotoxicity against multiple cancer cell lines, suggesting that modifications to the pyrazolo framework can enhance therapeutic efficacy .
- Neuroprotection : Research into related compounds indicates that modifications in the pyrazolo structure can lead to improved neuroprotective effects by targeting oxidative stress pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound shares structural homology with pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyrazine derivatives. Key differences lie in substituent patterns and core heterocycles:
Key Observations:
- Substituent Effects : The 3,4-dimethylphenyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents like thiophene () or methoxy groups ().
- Bioactivity Implications : Trifluoromethyl groups () improve metabolic stability and membrane permeability, while hydrazide/hydrazone moieties () enable chelation or protease inhibition .
Spectroscopic and Analytical Comparisons
- NMR Profiling : demonstrates that substituent positioning (e.g., trifluoromethyl vs. cyclopropyl) significantly alters chemical shifts in regions A (δ 29–36 ppm) and B (δ 39–44 ppm) due to changes in electron density and steric environments .
- Elemental Analysis : The target compound’s calculated C, H, N percentages (e.g., C 54.81%, H 3.36% in ) align with pyrazolo-heterocycle benchmarks, though cyclopropyl groups may marginally reduce nitrogen content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
